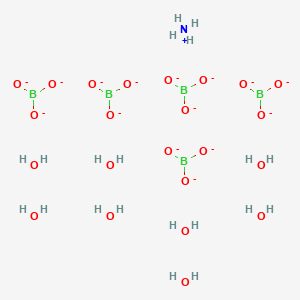
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is an organic compound with the molecular formula C12H14O3 It is known for its unique chemical structure, which includes an oxirane ring (a three-membered cyclic ether) attached to an ethyl and phenyl group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) typically involves the reaction of 3-ethyl-3-phenyl-oxirane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-ethyl-3-phenyl-oxirane} + \text{acetic anhydride} \rightarrow \text{Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxiranol,3-ethyl-3-phenyl-,propionate: Similar structure but with a propionate group instead of an acetate group.
Oxiranol,3-ethyl-3-phenyl-,butyrate: Similar structure but with a butyrate group instead of an acetate group.
Oxiranol,3-ethyl-3-phenyl-,formate: Similar structure but with a formate group instead of an acetate group.
Uniqueness
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the acetate group makes it more reactive in nucleophilic substitution reactions compared to its analogs with longer-chain carboxylate groups.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(3-ethyl-3-phenyloxiran-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-3-12(10-7-5-4-6-8-10)11(15-12)14-9(2)13/h4-8,11H,3H2,1-2H3 |
Clave InChI |
UJCQNBYEXQZIAD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)OC(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)




![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
